
2-Methyl-2-(3-butynyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. The presence of the butynyl group and the methyl substitution makes this compound unique and of interest in various chemical research fields.
Méthodes De Préparation
The synthesis of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a butynylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of Grignard reagents, which react with a boron-containing substrate in an ethereal solvent at ambient temperature .
Analyse Des Réactions Chimiques
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism by which 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- exerts its effects involves interactions with specific molecular targets. The compound can undergo hydrolytic degradation, leading to the formation of reactive intermediates that interact with cellular components. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(3-butynyl)-: This compound lacks the methyl substitution, making it less sterically hindered.
1,3-Dioxolane, 2-(3-butyn-1-yl)-: Similar to the target compound but with a different substitution pattern.
The uniqueness of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological systems .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-but-3-ynyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-8(2)9-6-7-10-8/h1H,4-7H2,2H3 |
Clé InChI |
KVBBYSGYWFFEQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


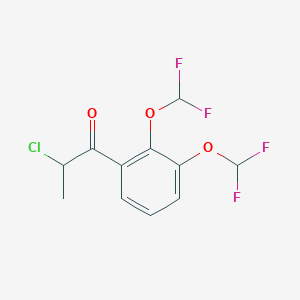
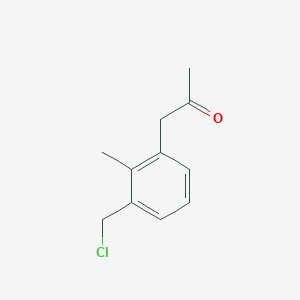

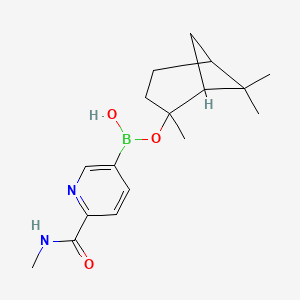

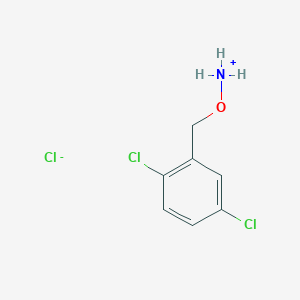
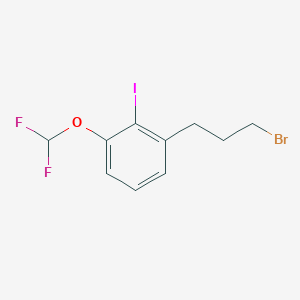
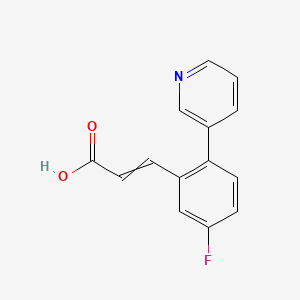
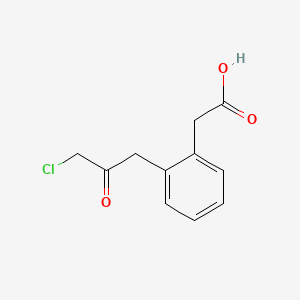
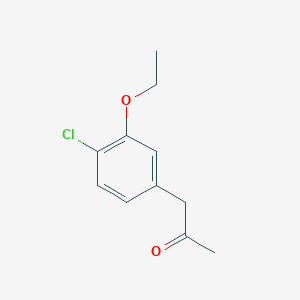

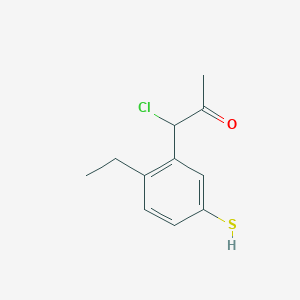
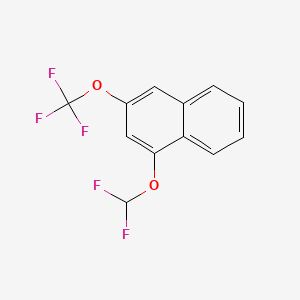
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
